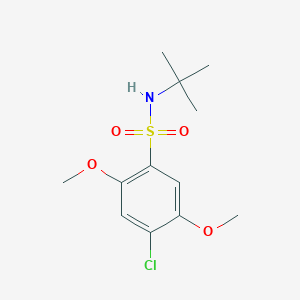
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as CBBS, and it is a sulfonamide derivative that has a chlorine and two methoxy groups attached to the benzene ring. CBBS has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
The mechanism of action of CBBS is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins in the body. CBBS has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and division. CBBS has also been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CBBS has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CBBS can inhibit the proliferation of certain cancer cells, and it has also been shown to have anti-inflammatory effects. In vivo studies have shown that CBBS can reduce the severity of inflammatory diseases such as colitis and arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using CBBS in lab experiments is its unique chemical structure, which allows for specific interactions with target proteins and enzymes. CBBS is also relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one limitation of CBBS is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental settings.
Future Directions
There are several future directions for research involving CBBS. One potential area of research is the development of CBBS derivatives with improved activity and selectivity. Another area of research is the investigation of CBBS in combination with other compounds, to determine if it has synergistic effects. Finally, further studies are needed to fully elucidate the mechanism of action of CBBS, which will help to guide future research efforts.
Synthesis Methods
The synthesis of CBBS involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with tert-butylamine in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
CBBS has been used in various scientific studies to investigate its potential applications. One of the primary applications of CBBS is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. CBBS has also been used in studies investigating its potential as an anti-inflammatory agent, as well as its effects on the immune system.
properties
Product Name |
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C12H18ClNO4S |
Molecular Weight |
307.79 g/mol |
IUPAC Name |
N-tert-butyl-4-chloro-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-12(2,3)14-19(15,16)11-7-9(17-4)8(13)6-10(11)18-5/h6-7,14H,1-5H3 |
InChI Key |
NOGMCWXQAVSZLN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)


![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)


